Bienvenue dans la boutique en ligne BenchChem!

BPIPP

Guanylyl Cyclase cGMP Signaling Isoform Selectivity

BPIPP is the only tool compound providing simultaneous non-competitive inhibition of guanylyl cyclase (GC-A, GC-B, sGC) and adenylyl cyclase in intact cells—unlike selective GC-C agents (linaclotide) or AC-selective inhibitors (SQ22536). Its indirect, cell-dependent mechanism preserves physiological signaling context. Validated in vivo for suppressing STa-induced fluid accumulation in rabbit intestinal loops (10–50 μM) and reducing bacterial AC toxin activity (Bordetella pertussis, Bacillus anthracis). Essential for secretory diarrhea research and dual cyclase pathway interrogation where isoform-selective tools fail.

Molecular Formula C22H16BrN3O3
Molecular Weight 450.3 g/mol
CAS No. 325746-94-9
Cat. No. B1667488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPIPP
CAS325746-94-9
SynonymsBPIPP
Molecular FormulaC22H16BrN3O3
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C
InChIInChI=1S/C22H16BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,24H,1-2H3
InChIKeyQSZKQDDYOLAPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BPIPP (325746-94-9) Inhibitor of Guanylyl and Adenylyl Cyclases for Secretory Diarrhea Research


BPIPP is a synthetic pyridopyrimidine derivative identified through library screening as an inhibitor of guanylyl cyclase type C (GC-C), the intestinal receptor for Escherichia coli heat-stable enterotoxin STa [1]. The compound also inhibits adenylyl cyclase (AC) and suppresses cyclic nucleotide (cGMP and cAMP) synthesis across multiple cell lines with an IC₅₀ range of 3.4–11.2 μM for cGMP accumulation . Unlike classical competitive inhibitors, BPIPP exhibits a complex, indirect mechanism requiring intact cellular machinery [1].

Why BPIPP Cannot Be Substituted with Generic GC-C or AC Inhibitors


Generic GC-C inhibitors (e.g., ATP-competitive kinase inhibitors) or classical AC inhibitors (e.g., P-site ligands) cannot substitute for BPIPP due to three critical compound-specific properties. First, BPIPP acts non-competitively on GC-C, inhibiting downstream cGMP accumulation without competing for the STa binding site, whereas competitive antagonists (e.g., uroguanylin analogs) would require different experimental design and may be displaced by endogenous ligands [1]. Second, BPIPP uniquely inhibits both guanylyl and adenylyl cyclases simultaneously , a dual-target profile absent in selective GC-C inhibitors such as linaclotide or in AC-selective inhibitors such as SQ22536. Third, BPIPP's activity is restricted to intact cells [1], rendering it unsuitable for cell-free biochemical assays where conventional cyclase inhibitors remain active. These differentiation points mandate compound-specific selection rather than in-class substitution .

BPIPP (325746-94-9) Quantitative Differentiation Evidence: Comparator-Based Selection Guide


BPIPP Inhibits Multiple Guanylyl Cyclase Isoforms vs. Isoform-Selective Inhibitors

BPIPP inhibits stimulation of GC-A, GC-B, and soluble guanylyl cyclase in intact cells across multiple cell types, whereas the comparator LY83583 (a soluble GC inhibitor) and ATP-competitive inhibitors exhibit restricted isoform selectivity [1]. The compound suppresses cGMP accumulation in T84 human colorectal carcinoma cells, rat C6 glioma cells, and other cell lines with IC₅₀ values ranging from 3.4 to 11.2 μM .

Guanylyl Cyclase cGMP Signaling Isoform Selectivity

BPIPP Acts via Non-Competitive Mechanism vs. Competitive GC-C Antagonists

BPIPP functions as a non-competitive inhibitor of GC-C, suppressing STa-stimulated cGMP accumulation without directly competing for the extracellular STa binding site [1]. In contrast, competitive antagonists (including peptide-based inhibitors and STa analogs) require displacement of endogenous ligands and are subject to competition from guanylin or uroguanylin [2]. The non-competitive mechanism is evidenced by the observation that BPIPP inhibits cGMP accumulation stimulated not only by STa but also by guanylin, atrial natriuretic peptide, and C-type natriuretic peptide .

GC-C Inhibition Non-Competitive Mechanism of Action

BPIPP Activity Requires Intact Cells vs. Cell-Free Active Inhibitors

BPIPP suppresses cyclic nucleotide synthesis only in intact cells, with no inhibitory effect observed in cell-free membrane preparations or on purified cyclase enzymes [1]. In contrast, classical AC inhibitors (e.g., SQ22536, 2′,5′-dideoxyadenosine) and GC inhibitors (e.g., ODQ, NS2028) retain full activity in cell-free biochemical assays [2]. The mechanism of BPIPP-dependent inhibition appears complex and indirect, possibly involving phospholipase C and tyrosine-specific phosphorylation pathways [1].

Intact Cell Assay Cyclase Inhibition Cell Permeability

BPIPP Suppresses STa-Induced Fluid Accumulation In Vivo vs. GC-C Agonist Controls

BPIPP (10 or 50 μM) suppresses STa-induced liquid secretion in a rabbit intestinal loop model of toxin-induced secretory diarrhea [1]. The assay measures fluid accumulation in ligated intestinal segments following STa challenge. In the absence of BPIPP, STa induces substantial fluid accumulation; BPIPP treatment significantly reduces this accumulation [2]. This represents a functional endpoint directly relevant to secretory diarrhea pathophysiology, distinguishing BPIPP from in vitro-only cyclase inhibitors .

In Vivo Efficacy Secretory Diarrhea Rabbit Intestinal Loop

BPIPP Inhibits Bacterial Adenylyl Cyclase Toxins vs. Host AC-Selective Inhibitors

BPIPP significantly decreases the activities of adenylyl cyclase toxin from Bordetella pertussis and edema toxin (edema factor) from Bacillus anthracis in intact cell assays [1]. Classical host AC inhibitors (e.g., SQ22536) are not reported to exhibit comparable activity against these bacterial toxins. T84 cells pretreated with BPIPP showed reduced cAMP accumulation upon exposure to 1 μg/mL Bordetella pertussis AC toxin or 2 μg/mL anthrax edema factor [2].

Adenylyl Cyclase Toxin Bordetella pertussis Bacillus anthracis

BPIPP Pyridopyrimidine Scaffold Differentiation vs. Structurally Unrelated Cyclase Inhibitors

BPIPP belongs to the pyridopyrimidine derivative class, with the specific structure 5-(3-bromophenyl)-1,3-dimethyl-5,11-dihydro-1H-indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6-trione . This fused tetracyclic scaffold with a 3-bromophenyl substituent differs fundamentally from ATP-competitive purine-based inhibitors, P-site ligands, quinazolinone-derived GC inhibitors, and peptide-based antagonists [1]. While BPIPP and its analogs are considered promising compounds for secretory diarrhea research, limited solubility and bioavailability require further optimization [2].

Pyridopyrimidine Chemical Scaffold Structure-Activity Relationship

BPIPP (325746-94-9) Validated Application Scenarios for Research and Procurement


Intact Cell cGMP Signaling Studies Requiring Broad GC Isoform Inhibition

Procure BPIPP when experimental design requires inhibition of multiple guanylyl cyclase isoforms (GC-A, GC-B, soluble GC) in intact cells simultaneously, as opposed to isoform-selective inhibitors such as LY83583 [1]. BPIPP suppresses cGMP accumulation across T84 human colorectal carcinoma cells, rat C6 glioma cells, and other cell lines with IC₅₀ values ranging from 3.4 to 11.2 μM .

In Vivo Secretory Diarrhea Models with STa Toxin Challenge

Select BPIPP for in vivo secretory diarrhea research where functional suppression of toxin-induced fluid accumulation is required. The compound (10–50 μM) suppresses STa-induced liquid secretion in rabbit intestinal loop models [1], a validated preclinical model for enterotoxigenic E. coli-induced diarrhea. This application distinguishes BPIPP from in vitro-only cyclase inhibitors .

Bacterial Toxin-Mediated cAMP Elevation Studies

Utilize BPIPP in research involving Bordetella pertussis adenylyl cyclase toxin or Bacillus anthracis edema toxin, where the compound significantly decreases bacterial AC toxin activity in intact cell assays [1]. This application is supported by direct experimental evidence in T84 cells and may extend to other toxin-mediated cAMP pathologies .

Dual GC/AC Pathway Inhibition in Intact Cell Systems

Deploy BPIPP when experimental objectives require simultaneous inhibition of both guanylyl cyclase and adenylyl cyclase pathways in intact cells, a dual-target profile not offered by selective GC-C inhibitors (e.g., linaclotide) or AC-selective inhibitors (e.g., SQ22536) [1]. BPIPP downregulates both cAMP and cGMP synthesis and suppresses cGMP accumulation induced by STa, guanylin, ANP, and CNP .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPIPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.